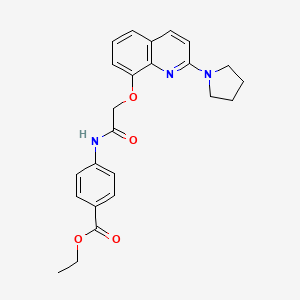

5-(Carboxymethoxy)-2-methyl-1-benzofuran-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carboxylic acids are a class of organic compounds characterized by the presence of a carboxyl functional group (-COOH). This group consists of a carbonyl group (C=O) and a hydroxyl group (-OH) bonded to the same carbon atom . They occur widely in nature and are also synthetically manufactured .

Synthesis Analysis

Carboxylic acids can be synthesized through various methods. For instance, they can be obtained by oxidation of aldehydes or primary alcohols. They can also be prepared from alkylbenzenes via oxidation, from nitriles via hydrolysis, and from Grignard reagents via reaction with carbon dioxide .Molecular Structure Analysis

The molecular structure of a carboxylic acid is R-COOH, where COOH refers to the carboxyl group, and R refers to the rest of the molecule to which this group is attached. In this carboxyl group, there exists a carbon which shares a double bond with an oxygen atom and a single bond with a hydroxyl group .Chemical Reactions Analysis

Carboxylic acids undergo several types of reactions, including acid-base reactions, reduction to alcohols, and reactions with alcohols to form esters . They can also undergo decarboxylation, a reaction in which the R-C bond is broken, resulting in the loss of CO2 .Physical And Chemical Properties Analysis

Carboxylic acids are polar compounds due to the presence of the highly electronegative oxygen atoms within the carboxyl functional group. They are capable of forming hydrogen bonds and interacting strongly with other polar molecules. Carboxylic acids are also weak acids, meaning they partially ionize in water .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future research directions in the field of carboxylic acids involve exploring their potential applications in various fields such as medicine, agriculture, and industrial manufacturing. There is also ongoing research into developing more efficient and environmentally friendly methods for the synthesis of carboxylic acids .

Propiedades

IUPAC Name |

5-(carboxymethoxy)-2-methyl-1-benzofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O6/c1-6-11(12(15)16)8-4-7(17-5-10(13)14)2-3-9(8)18-6/h2-4H,5H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDNUCVDFGLJEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-5-methyl-N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2536634.png)

![Methyl({3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(prop-2-yn-1-yl)amine](/img/structure/B2536635.png)

![1-(3-ethoxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2536636.png)

![N-(2,4-difluorophenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

![N-(3,5-difluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2536639.png)

![2-(2-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2536649.png)

![4-(diethylsulfamoyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2536651.png)

![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2536653.png)